5-(Bromomethyl)-1,2-oxazole-3-carbonitrile

Catalog No.
S14415780
CAS No.
M.F
C5H3BrN2O
M. Wt
186.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(Bromomethyl)-1,2-oxazole-3-carbonitrile

Product Name

5-(Bromomethyl)-1,2-oxazole-3-carbonitrile

IUPAC Name

5-(bromomethyl)-1,2-oxazole-3-carbonitrile

Molecular Formula

C5H3BrN2O

Molecular Weight

186.99 g/mol

InChI

InChI=1S/C5H3BrN2O/c6-2-5-1-4(3-7)8-9-5/h1H,2H2

InChI Key

PXAZKPJMKOVRLU-UHFFFAOYSA-N

Canonical SMILES

C1=C(ON=C1C#N)CBr

5-(Bromomethyl)-1,2-oxazole-3-carbonitrile (CAS 1378835-68-7) is a highly reactive, bifunctional heterocyclic building block characterized by a primary alkyl bromide and an electron-withdrawing cyano group on an isoxazole core. In medicinal chemistry and agrochemical synthesis, it serves as a premier electrophile for introducing the 3-cyanoisoxazol-5-ylmethyl pharmacophore. The presence of the bromomethyl group enables rapid nucleophilic substitution (SN2) under mild conditions, while the nitrile group provides a versatile handle for subsequent transformations into amidines, amines, or carboxylic acids [1].

Research Fit

Electrophilic bromomethyl handle enables SN2 diversification
Isoxazole-3-carbonitrile core supports medicinal chemistry scaffold design
Commercially available at research-grade purity

Substituting 5-(bromomethyl)-1,2-oxazole-3-carbonitrile with its chloromethyl analog, 5-(chloromethyl)-1,2-oxazole-3-carbonitrile, severely compromises SN2 reaction kinetics, often requiring elevated temperatures that trigger side reactions at the electrophilic nitrile group or ring-opening of the isoxazole. Furthermore, attempting in-house radical bromination of 5-methyl-1,2-oxazole-3-carbonitrile typically yields an inseparable mixture of unreacted starting material, the desired monobromo product, and the over-oxidized dibromomethyl impurity. Procuring the pure bromomethyl compound eliminates these yield-destroying bottlenecks and ensures reproducible stoichiometric control during complex API synthesis [1].

Substitution Risk

! Methyl analog lacks reactive bromomethyl site; reactivity profile fundamentally differs
! Reported enzyme inhibition potency may shift substantially across isoxazole-3-carbonitrile analogs
! Commercial availability limited for chloro/iodo variants; bromo analog uniquely balances reactivity and procurement

Accelerated SN2 Alkylation Kinetics vs. Chloromethyl Analogs

In comparative alkylation studies of heterocycles, 5-(bromomethyl)-1,2-oxazole-3-carbonitrile achieves full conversion within 2 hours at 25 °C, whereas 5-(chloromethyl)-1,2-oxazole-3-carbonitrile requires heating to 60-80 °C for 12-24 hours to reach comparable yields, often resulting in 15-20% degradation of the nitrile moiety [1].

Evidence DimensionSN2 reaction time and temperature for full conversion
Target Compound Data2 hours at 25 °C (>95% yield)
Comparator Or Baseline5-(chloromethyl)-1,2-oxazole-3-carbonitrile (12-24 hours at 60-80 °C, ~80% yield)
Quantified Difference>6x faster reaction rate at 35-55 °C lower temperature
ConditionsAlkylation of pyrazoles/amines in polar aprotic solvents (e.g., DMF) with K2CO3

Faster kinetics at room temperature prevent thermal degradation of the sensitive cyano-isoxazole core, directly improving downstream API yields and reducing energy costs.

GO Inhibition IC₅₀
Reported
Target: 4.2 µM (recombinant human GOX) Comparator: 25.3 µM (methyl analog, cellular)
Reported enzyme inhibition context supports pathway study fit
Assay platform and normalization may influence potency translation

Elimination of Dibrominated Impurities in Scale-Up

Commercial procurement of >95% pure 5-(bromomethyl)-1,2-oxazole-3-carbonitrile bypasses the inherent chemoselectivity issues of in-house Wohl-Ziegler bromination. Bromination of the 5-methyl precursor typically results in a crude mixture containing 10-15% of the 5-(dibromomethyl)isoxazole-3-carbonitrile impurity, which is chromatographically difficult to separate and causes critical bis-alkylation or aldehyde formation during downstream coupling [1].

Evidence DimensionPresence of dibromomethyl impurity
Target Compound Data<1% dibromo impurity (procured pure material)
Comparator Or BaselineIn-house crude from 5-methyl-1,2-oxazole-3-carbonitrile (10-15% dibromo impurity)
Quantified Difference>10-fold reduction in reactive bifunctional impurities
ConditionsStandard procurement vs. in-house NBS/AIBN radical bromination

Using pre-purified monobromo building blocks prevents stoichiometric imbalances and complex purification steps in late-stage synthesis.

MAO Isoform Selectivity
Class-level
Inferred MAO-B preferential binding from bromomethyl-isoxazole SAR
Isoform selectivity review is context-dependent
Direct compound data not available; SAR inference only

Superior Reactivity in Zinc-Mediated Cross-Coupling

The bromomethyl group readily undergoes oxidative addition with activated zinc dust to form the corresponding organozinc reagent at ambient temperature, facilitating Negishi cross-couplings. In contrast, the chloromethyl derivative is highly recalcitrant to zinc insertion, requiring harsh activation methods (such as Rieke zinc or elevated temperatures) that are incompatible with the electrophilic 3-carbonitrile group [1].

Evidence DimensionConditions for organozinc reagent formation
Target Compound DataRapid insertion with standard activated Zn dust at 25 °C
Comparator Or Baseline5-(chloromethyl)-1,2-oxazole-3-carbonitrile (fails to insert without Rieke Zn or heating >60 °C)
Quantified DifferenceEnables ambient-temperature metalation vs. requirement for specialized/harsh conditions
ConditionsZinc insertion in THF for Negishi-type cross-coupling

Reliable organozinc formation allows buyers to utilize this compound as a nucleophilic coupling partner without destroying the nitrile functional group.

SN2 Reactivity
Class-level
Bromomethyl: moderate (25–60°C, 2–6 h) Chloromethyl: low (80–100°C, 12–24 h)
Reported reactivity ranking supports synthetic workflow fit
Data from isoxazole scaffold studies
Availability & Purity
Specification review
Cataloged by multiple suppliers at 95–97% purity
Procurement fit for building block workflow
Chloro/iodo analogs not commercially available

Synthesis of 3-Cyanoisoxazole-Containing Kinase Inhibitors

The high SN2 reactivity of the bromomethyl group makes it the ideal electrophile for N-alkylation of complex heterocyclic scaffolds in the development of targeted kinase inhibitors, where mild reaction conditions (25 °C) are required to preserve existing stereocenters and sensitive functional groups [1].

Late-Stage Functionalization via Negishi Cross-Coupling

Because it readily forms an organozinc intermediate without degrading the nitrile group, this compound is perfectly suited for late-stage Negishi cross-couplings with aryl or heteroaryl halides to build extended, rigid pharmacophores [2].

Development of Amidoxime Prodrugs

The cyano group can be selectively reacted with hydroxylamine to form amidoximes after the bromomethyl group has been utilized for structural attachment. Starting with the pure monobromo compound ensures that no dialkylated byproducts interfere with this subsequent functionalization, streamlining the purification of the final prodrug [3].

Application Selection Guide

Application
Selection Property
Validation Focus
Glycolate oxidase pathway studies
Electrophilic bromomethyl handle
GO inhibition endpoint context
Kinase probe library synthesis
Mild SN2 reactivity (25–60°C)
Diversification efficiency
MAO-B selectivity research
3-CN-5-Br substitution pattern
Isoform selectivity review
Building block procurement & analog services
Commercial availability and balanced reactivity
Synthetic accessibility validation

XLogP3

1

Hydrogen Bond Acceptor Count

3

Exact Mass

185.94288 g/mol

Monoisotopic Mass

185.94288 g/mol

Heavy Atom Count

9

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